N-Fmoc-N5-(4-methyltrityl)-D-ornithine is a synthetic derivative of the amino acid ornithine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 4-methyltrityl side chain. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and the ease with which the Fmoc group can be removed under basic conditions. Its molecular formula is with a molecular weight of approximately 610.76 g/mol .
N-Fmoc-N5-(4-methyltrityl)-D-ornithine is classified as an amino acid derivative and is commonly utilized in biochemical research and pharmaceutical applications. It is available from various chemical suppliers, including VWR International and BenchChem, which provide detailed specifications regarding its purity and handling .
The synthesis of N-Fmoc-N5-(4-methyltrityl)-D-ornithine typically involves several key steps:
The Fmoc protecting group can be removed using a base such as piperidine or 4-methylpiperidine, facilitating the subsequent coupling reactions necessary for peptide elongation .
N-Fmoc-N5-(4-methyltrityl)-D-ornithine features a complex structure that includes:
The structural representation can be summarized as follows:
N-Fmoc-N5-(4-methyltrityl)-D-ornithine participates in several important reactions during peptide synthesis:
The mechanism of action for N-Fmoc-N5-(4-methyltrityl)-D-ornithine primarily revolves around its role in peptide synthesis:
N-Fmoc-N5-(4-methyltrityl)-D-ornithine exhibits several notable physical and chemical properties:
N-Fmoc-N5-(4-methyltrityl)-D-ornithine has significant applications in various scientific fields:
This compound exemplifies the utility of modified amino acids in advancing peptide chemistry and biochemistry, providing researchers with versatile tools for synthesizing complex biomolecules.
N-Fmoc-N5-(4-methyltrityl)-D-ornithine (abbreviated as Fmoc-D-Orn(Mtt)-OH) serves as a specialized building block in Fmoc-based SPPS, particularly for introducing D-configured ornithine residues with orthogonally protected side chains. Its molecular architecture features two distinct protective groups: The N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group shields the α-amino function and is cleaved under basic conditions (typically 20% piperidine in DMF), enabling iterative peptide chain elongation. Simultaneously, the Nδ-amino group is protected by the acid-labile 4-methyltrityl (Mtt) group. This orthogonal arrangement permits selective modification of the ornithine side chain during synthesis. The steric bulk of the Mtt group significantly reduces side reactions such as intramolecular cyclization or unwanted branching, which is crucial for synthesizing complex architectures like cyclic RGD peptides or branched antimicrobial peptides [8].
Table 1: Key Applications of Fmoc-D-Orn(Mtt)-OH in SPPS
| Application Scope | Mechanistic Role | Synthetic Outcome |
|---|---|---|
| Branched Peptides | Orthogonal Mtt deprotection enables side-chain grafting | Controlled branching points for dendrimers |
| Side-Chain Modified Peptides | Mtt removal allows acylation/glycosylation at Nδ | Site-specific modifications (e.g., lipids, sugars) |
| Template-Assembly Synthesis | Selective Nδ functionalization on solid support | Multifunctionalized resins for combinatorial libraries |
| Macrocyclic Peptides | D-configuration enhances metabolic stability | Conformationally constrained therapeutic peptides |
The orthogonal protection strategy embodied by Fmoc-D-Orn(Mtt)-OH centers on the differential lability of the Mtt group compared to standard t-butyl (tBu)-based protections. While tBu groups require strong acids like ≥95% trifluoroacetic acid (TFA) for cleavage, the Mtt group exhibits exceptional sensitivity to mildly acidic conditions. This enables its selective removal in the presence of common side-chain protectors such as tBu, Boc (tert-butyloxycarbonyl), or Trt (trityl). Standard deprotection employs 1% TFA in dichloromethane (DCM) with scavengers like triisopropylsilane (TIS) to prevent trityl cation reattachment. However, alternative solvent systems have been developed to mitigate aggregation in challenging sequences:
The orthogonality extends to resins: When used with 2-chlorotrityl chloride resin, Fmoc-D-Orn(Mtt)-OH enables direct loading without racemization, preserving stereochemical integrity of the D-ornithine residue [3].
The cleavage kinetics of the Mtt group follow pseudo-first-order dependence on acid concentration. Mechanistically, protonation at the para-methyl group initiates heterolytic dissociation, generating a stabilized trityl carbocation and leaving the ornithine side-chain amine. Key thermodynamic and kinetic parameters include:
Table 2: Comparative Cleavage Kinetics of Acid-Labile Protecting Groups
| Protecting Group | Cleavage Conditions | Relative Rate | Compatible Resins |
|---|---|---|---|
| Mtt | 1% TFA/DCM, 0°C–RT | 1.0 (reference) | 2-Cl-Trt, Wang, Rink Amide |
| Trt | 0.5–1% TFA/DCM, 25 min | ≈0.05 | Same as Mtt |
| tBu | 95% TFA, 2–3 h | ≈10-4 | Standard Fmoc resins |
| Pbf | 95% TFA + scavengers, 3 h | ≈10-5 | Acid-stable resins (e.g., PEG) |
The chemoselective deprotection of the Mtt group enables advanced ligation strategies for constructing complex peptide topologies. After selective Mtt removal under ultra-mild acid conditions (1% TFA/DCM, 2 × 10 min), the exposed Nδ-amine serves as a ligation handle for:
The D-configuration in Fmoc-D-Orn(Mtt)-OH is critical for modulating peptide conformation and enhancing proteolytic stability in therapeutic sequences. When incorporated into macrocyclic p53-MDM2 antagonists, D-ornithine linkages improve in vivo half-lives by >50% compared to L-configured analogs [4].
Table 3: Chemoselective Applications Enabled by Fmoc-D-Orn(Mtt)-OH
| Technique | Reaction Conditions | Application Example |
|---|---|---|
| On-Resin Branching | Mtt deprotection → Fmoc-AA-OPfp coupling | Antimicrobial dendrimers with valine/leucine branches |
| Sequential Modification | Mtt removal → Fmoc-Lys(Dde) coupling → Dde deprotection | Dual-labeled integrin-targeting peptides |
| Lactam-Based Macrocyclization | Nδ-amine + C-terminal carboxylic acid activation | MDM2/p53 inhibitors with improved cell permeability |
| Thioether Ligation | Nδ-amine + bromoacetylated fragment | Constrained VEGF mimetics for angiogenesis modulation |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2